

3,4-Difluoro U-49900 hydrochloride chemical structure

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Compound of Interest

Compound Name: 3,4-Difluoro U-49900
hydrochloride

Cat. No.: B15616638

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An in-depth guide to the chemical structure, properties, and analytical considerations of **3,4-Difluoro U-49900 hydrochloride**, a synthetic opioid and a derivative of U-49900. This document is intended for researchers, scientists, and drug development professionals.

Introduction

3,4-Difluoro U-49900 is a synthetic opioid classified as a utopioid. It is a derivative of U-49900 and a structural analog of U-47700, a potent μ -opioid receptor agonist.[1][2] This compound is primarily available as an analytical reference standard for research and forensic applications.[3][4] Due to its structural similarity to other synthetic opioids that have been associated with adverse health effects, understanding its chemical properties is crucial for its identification and characterization in forensic and research settings. There is limited clinical or preclinical data available for 3,4-Difluoro U-49900 itself; therefore, much of the understanding of its potential biological activity is inferred from its structural analogs.[2]

Chemical Structure and Physicochemical Properties

The core structure of **3,4-Difluoro U-49900 hydrochloride** consists of a difluorinated benzene ring linked to a diethylaminocyclohexyl group via a methylbenzamide bridge. The "trans" configuration refers to the stereochemistry of the substituents on the cyclohexane ring.

Formal Name: trans-3,4-difluoro-N-(2-(diethylamino)cyclohexyl)-N-methylbenzamide, monohydrochloride[3] CAS Number: 2743078-88-6[3] Molecular Formula: C₁₈H₂₆F₂N₂O •

HCl[3]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of **3,4-Difluoro U-49900 hydrochloride**.

Property	Value	Source
Formula Weight	360.9 g/mol	[3]
Purity	≥98%	[3]
Formulation	A crystalline solid	[3]
Solubility in DMF	20 mg/ml	[3]
Solubility in DMSO	20 mg/ml	[3]
Solubility in Ethanol	20 mg/ml	[3]
Solubility in PBS (pH 7.2)	1 mg/ml	[3]
Storage Temperature	-20°C	[3]
Stability	≥ 5 years	[3]

Structural Identifiers

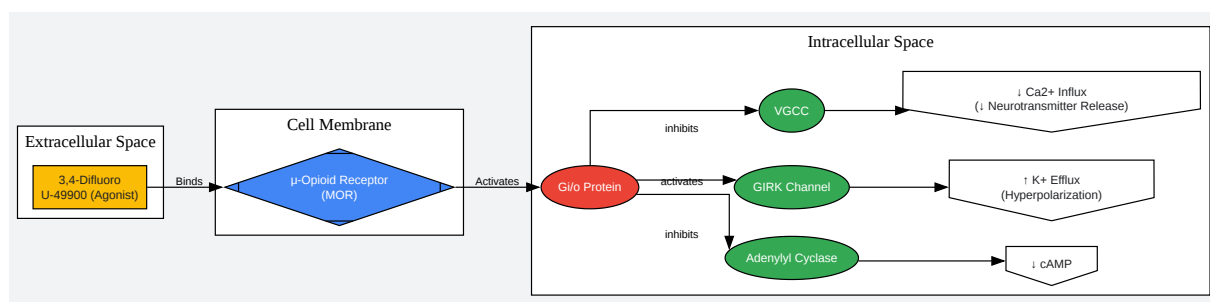
- SMILES: FC1=C(C=CC(C(N(C)[C@@H]2CCCC[C@H]2N(CC)CC)=O)=C1)F.Cl[3]
- InChI Key: XFVNCUJJRSXGAS-GBNZRNLASA-N[3]

Presumed Mechanism of Action: μ -Opioid Receptor Agonism

As a structural analog of the selective μ -opioid receptor agonist U-47700, 3,4-Difluoro U-49900 is presumed to exert its effects primarily through the activation of the μ -opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][2] The activation of MOR by an agonist typically initiates a signaling cascade that leads to analgesic and euphoric effects, but also respiratory depression.

The generalized signaling pathway is as follows:

- Binding: The agonist binds to the extracellular domain of the MOR.
- Conformational Change: This binding induces a conformational change in the receptor.
- G-Protein Activation: The intracellular domain of the MOR activates heterotrimeric Gi/o proteins by promoting the exchange of GDP for GTP on the $G\alpha$ subunit.
- Downstream Effects: The activated $G\alpha$ -GTP and $G\beta\gamma$ subunits dissociate and modulate downstream effectors, leading to:
 - Inhibition of adenylyl cyclase, which decreases intracellular cAMP levels.
 - Activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing potassium ion efflux and hyperpolarization of the neuron, reducing its excitability.
 - Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.

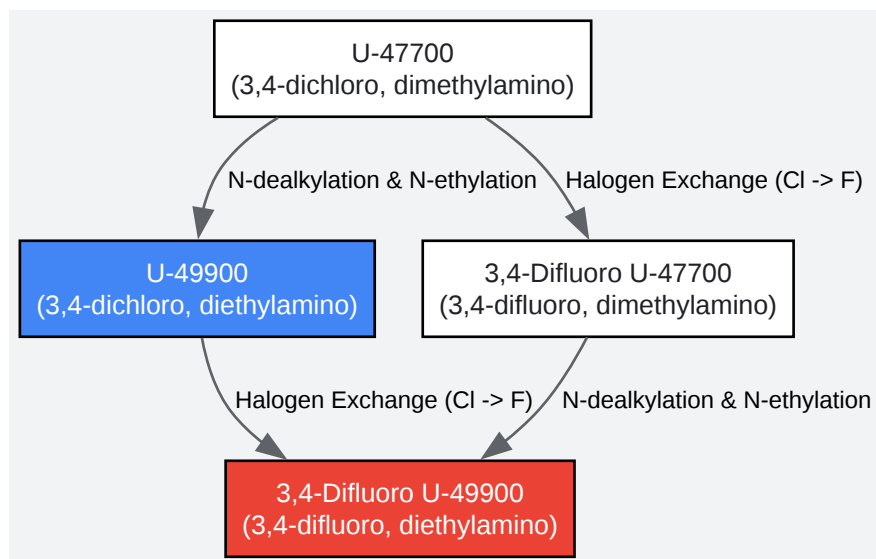


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Caption: Generalized μ -opioid receptor (MOR) signaling pathway.

Structural Relationships and Metabolism

3,4-Difluoro U-49900 is part of a family of structurally related synthetic opioids. Its structure can be understood by comparison to its parent compounds, U-47700 and U-49900. The key structural modifications involve the halogen substituents on the benzene ring and the alkyl groups on the amino moiety of the cyclohexyl ring.



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Caption: Structural relationships between U-47700 and its analogs.

Experimental Protocols: In Vitro Metabolism Study

While specific metabolism studies for 3,4-Difluoro U-49900 are not available, the protocol used for its parent compound, U-49900, provides a relevant methodology for researchers. A study by Krotulski et al. investigated the metabolism of U-49900 using human liver microsomes (HLMs). [\[5\]\[6\]](#)

Objective: To identify the primary in vitro metabolites of the parent drug.

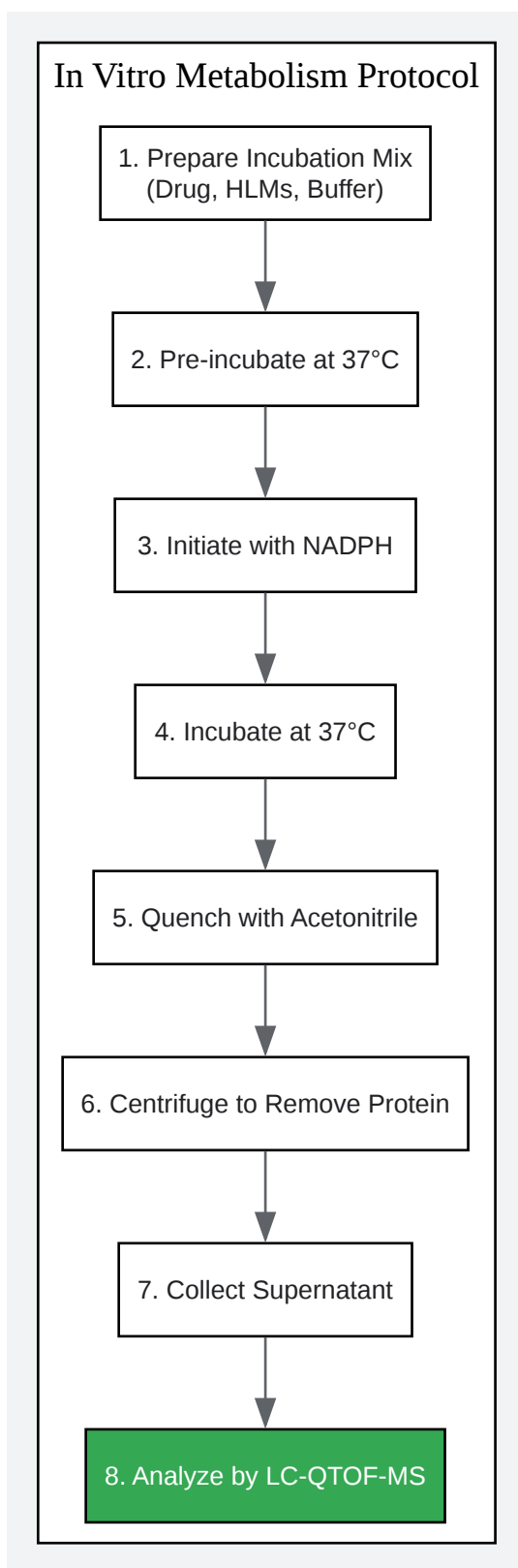
Materials:

- Parent drug (U-49900)
- Pooled Human Liver Microsomes (HLMs)

- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- Internal standard
- LC-QTOF-MS system for analysis

Methodology:

- Incubation Preparation: A master mix is prepared containing the NADPH regenerating system in a phosphate buffer.
- Pre-incubation: The parent drug and HLMS are added to the master mix and pre-incubated at 37°C for approximately 5-10 minutes to reach thermal equilibrium.
- Reaction Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.
- Incubation: The mixture is incubated at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
- Reaction Termination: The reaction is quenched by adding an equal volume of ice-cold acetonitrile, which precipitates the microsomal proteins.
- Sample Preparation: The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected.
- Analysis: The supernatant is analyzed using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) system to separate and identify the metabolites based on their retention times and mass-to-charge ratios.



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Caption: Experimental workflow for in vitro metabolism studies.

Known Metabolites of U-49900

Studies on U-49900 have identified several metabolites.[5][6] The primary metabolic pathways involve N-dealkylation.

- N-Desethyl-U-49900: Identified as the main metabolite in microsomal incubations.[5][6]
- N,N-Didesethyl-U-49900
- N-Desethyl-hydroxyl-U-49900
- N-Desethyl-N-desmethyl-U-49900
- N,N-didesethyl-N-desmethyl-U-49900: Found to be the most abundant in a urine specimen. [5][6]

It is plausible that 3,4-Difluoro U-49900 undergoes similar metabolic transformations. The presence of shared metabolites between U-47700 and U-49900 has also been noted, a factor that is critical for forensic analysis.[6]

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